Synthesis, Properties, and Applications of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Synthesis, Properties, and Applications of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, also known as Glycidyl 2,2,2-trifluoroethyl ether, is a fluorinated epoxide building block of significant interest in medicinal chemistry and materials science. This molecule uniquely combines the high reactivity of an epoxide ring—a versatile handle for subsequent chemical modification—with the distinct physicochemical properties imparted by a trifluoroethyl group. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate for the synthesis of novel pharmaceuticals and advanced polymers. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, characteristic reactivity, and key applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The 1,2-epoxy-3-(2,2,2-trifluoroethoxy)-propane scaffold offers a direct route to introduce a trifluoroethoxymethyl-glycidyl moiety. This is advantageous for two primary reasons:
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The Epoxide Ring: As a strained three-membered heterocycle, the epoxide is susceptible to ring-opening by a wide array of nucleophiles under both acidic and basic conditions.[1][2] This predictable reactivity allows for the covalent attachment of this fluorinated side-chain to various molecular cores, such as amines, phenols, or thiols, which are common in active pharmaceutical ingredients.
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The Trifluoroethoxy Group: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly alters the electronic properties of the molecule. This can lead to improved metabolic resistance by blocking potential sites of oxidation and can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and cell permeability.
This guide serves as a technical resource for scientists looking to leverage these properties in their research and development endeavors.
Nomenclature:
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IUPAC Name: 2-(((2,2,2-Trifluoroethoxy)methyl))oxirane
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CAS Number: 1535-91-7[3]
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Common Synonyms: Glycidyl 2,2,2-trifluoroethyl ether, 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Physicochemical and Spectroscopic Properties
The physical properties of this compound are critical for its handling, purification, and application. Spectroscopic data, while not widely published, can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O₂ | |
| Molecular Weight | 156.10 g/mol | Calculated |
| Boiling Point | 132.7°C at 760 mmHg | |
| Flash Point | 39.8°C | |
| Refractive Index (n20/D) | 1.363 | |
| Appearance | Colorless liquid (predicted) | [1][4] |
Predicted Spectroscopic Profile
A precise spectroscopic analysis is essential for reaction monitoring and quality control. The following are the expected characteristics:
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¹H NMR (CDCl₃, 400 MHz):
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δ 4.0-3.8 (q, 2H): Methylene protons (-O-CH₂ -CF₃) showing a quartet due to coupling with the three fluorine atoms.
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δ 3.8-3.6 (m, 2H): Methylene protons of the glycidyl ether moiety (-O-CH₂ -CH(O)CH₂).
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δ 3.2-3.1 (m, 1H): Methine proton of the oxirane ring.
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δ 2.8-2.7 (m, 1H) & δ 2.6-2.5 (m, 1H): Diastereotopic methylene protons of the oxirane ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ 123.5 (q, ¹JCF ≈ 277 Hz): CF₃ carbon.
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δ 70-72 (t, ²JCF ≈ 35 Hz): Methylene carbon adjacent to the CF₃ group (-O-C H₂-CF₃).
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δ 68-70 (t): Methylene carbon of the glycidyl ether moiety.
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δ 50-52 (s): Methine carbon of the oxirane ring.
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δ 44-46 (s): Methylene carbon of the oxirane ring.
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-
¹⁹F NMR (CDCl₃, 376 MHz):
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δ -74 to -75 (t): A single triplet corresponding to the CF₃ group, coupled to the adjacent methylene protons.
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-
IR Spectroscopy (neat, cm⁻¹):
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~3000-2850: C-H stretching.
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~1280-1250: Strong C-F stretching.
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~1150-1080: Strong C-O-C ether stretching.
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~950-810 & ~840-750: Epoxide ring vibrations (C-O stretching and ring breathing).
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Synthesis Methodology: A Practical Approach
The most direct and industrially scalable synthesis of 1,2-epoxy-3-(2,2,2-trifluoroethoxy)-propane is achieved via the reaction of 2,2,2-trifluoroethanol with epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis, often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield in a biphasic system.[5][6]
Reaction Mechanism
The synthesis proceeds through a well-established three-step mechanism. The use of a phase-transfer catalyst is crucial for transporting the deprotonated alcohol from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[5][6]
Caption: Mechanism of PTC-mediated synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing glycidyl ethers.[6]
Reagents & Equipment:
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2,2,2-Trifluoroethanol (1.0 eq)
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Epichlorohydrin (4-5 eq, used in excess as solvent and reactant)
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Sodium Hydroxide (1.1 eq), as a 50% w/w aqueous solution
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Benzyltriethylammonium chloride (BTEAC, 0.05 eq) as PTC
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Round-bottom flask with magnetic stirrer, condenser, dropping funnel, and temperature probe
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Separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: Charge the round-bottom flask with epichlorohydrin (4-5 eq) and the phase-transfer catalyst, BTEAC (0.05 eq). Begin vigorous stirring.
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Reagent Premixing: In a separate beaker, carefully add 2,2,2-trifluoroethanol (1.0 eq) to the 50% aqueous sodium hydroxide solution (1.1 eq). Causality: This pre-forms the sodium trifluoroethoxide salt.
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Slow Addition: Transfer the aqueous alkoxide solution to the dropping funnel. Add it dropwise to the stirred epichlorohydrin solution over 2-3 hours, maintaining the reaction temperature between 30-40°C. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of diol impurities.
-
Reaction Completion: After the addition is complete, continue stirring at 40°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress by TLC or GC-MS.
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Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the precipitated sodium chloride. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer (bottom layer, denser due to excess epichlorohydrin). Wash the organic layer twice with water to remove residual salts and base, followed by a wash with brine to aid in drying.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess epichlorohydrin. The crude product is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Synthesis and Purification Workflow
Caption: Overall workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable reactivity of its epoxide ring.
Nucleophilic Ring-Opening
The epoxide ring can be opened by a wide variety of nucleophiles. The regioselectivity of this attack is dependent on the reaction conditions.
-
Under Basic or Nucleophilic Conditions (Sₙ2-type): Nucleophiles will preferentially attack the sterically less hindered primary carbon (C1) of the epoxide. This is the most common and synthetically useful pathway.
-
Under Acidic Conditions (Sₙ1-like): The reaction proceeds via a protonated epoxide intermediate. The nucleophile attacks the carbon atom that can best stabilize the partial positive charge. In this case, due to the electron-withdrawing effect of the nearby ether oxygen, attack is still favored at the primary carbon, but the formation of the secondary alcohol isomer can also occur.
Caption: Regioselectivity of epoxide ring-opening.
Applications in Research and Development
The unique combination of a reactive handle and a property-modifying fluorinated tail makes this compound a valuable tool.
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Medicinal Chemistry: Glycidyl ethers are key intermediates for many pharmaceuticals, most notably β-blockers used to treat cardiovascular conditions.[7] This fluorinated analog can be used to synthesize novel drug candidates with potentially improved pharmacokinetic profiles (e.g., increased metabolic stability, enhanced membrane permeability).
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Advanced Polymers: Fluorinated epoxides are used as monomers to produce specialty polymers and resins.[8] These materials often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, sealants, and composites.
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Functional Materials: The compound can be used to synthesize fluorinated surfactants and functionalized silanes.[8] Such molecules are valuable in applications ranging from specialty coatings to surface modifiers for chromatography and microfluidics.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions are essential.
-
Hazards: The compound is expected to be a combustible liquid.[9] Like other epoxides and glycidyl ethers, it may be an irritant to the skin, eyes, and respiratory tract and may cause skin sensitization upon repeated contact.[1][9]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[10]
Conclusion
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a highly functionalized and synthetically versatile building block. Its straightforward synthesis from commercially available starting materials, combined with the predictable and powerful reactivity of the epoxide ring, makes it an attractive intermediate for researchers. Its ability to introduce a trifluoroethoxy group provides a clear pathway for modulating molecular properties, offering significant potential for the development of next-generation pharmaceuticals, high-performance polymers, and advanced functional materials.
References
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Marshall, M. D., et al. (2022). Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane using quantum chemistry. Physical Chemistry Chemical Physics. Available from: [Link]
- Google Patents. EP0527020B1 - Novel fluorinated glycidyl ethers and method of making them.
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PubChem. 1,2-Epoxy-3-(propenyloxy)propane. Available from: [Link]
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PubChem. 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. Available from: [Link]
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European Patent Office. EP 0527020 B1 - Novel fluorinated glycidyl ethers and method of making them. Available from: [Link]
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NJ.gov. 1,2-EPOXY-3-ETHOXY- PROPANE HAZARD SUMMARY. Available from: [Link]
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ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Available from: [https://www.researchgate.net/publication/232014197_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
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SpectraBase. Propane, 1,2-epoxy-3-ethoxy-. Available from: [Link]
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PrepChem.com. Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Available from: [Link]
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Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers. Available from: [Link]
- Google Patents. US6087512A - Process for preparation of glycidyl ether.
- Google Patents. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
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PubChem. (R)-1,2-Epoxypropane. Available from: [Link]
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ResearchGate. 1,1,1‐Trifluoro‐2,3‐epoxypropane. Available from: [Link]
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Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Available from: [Link]
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Ataman Kimya. 2-METHYLOXIRANE. Available from: [Link]
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Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]
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PubMed. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Available from: [Link]
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Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Available from: [Link]
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